

Tofisopam animal models anxiety psychosis

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Compound Focus: Tofisopam

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Proposed Mechanisms of Action

Tofisopam does not act on the GABA-A receptor benzodiazepine site. Its primary identified mechanism is the **isoenzyme-selective inhibition of phosphodiesterases (PDEs)**, enzymes that break down cyclic nucleotides (cAMP and cGMP) [1]. The table below shows its affinity for various PDEs.

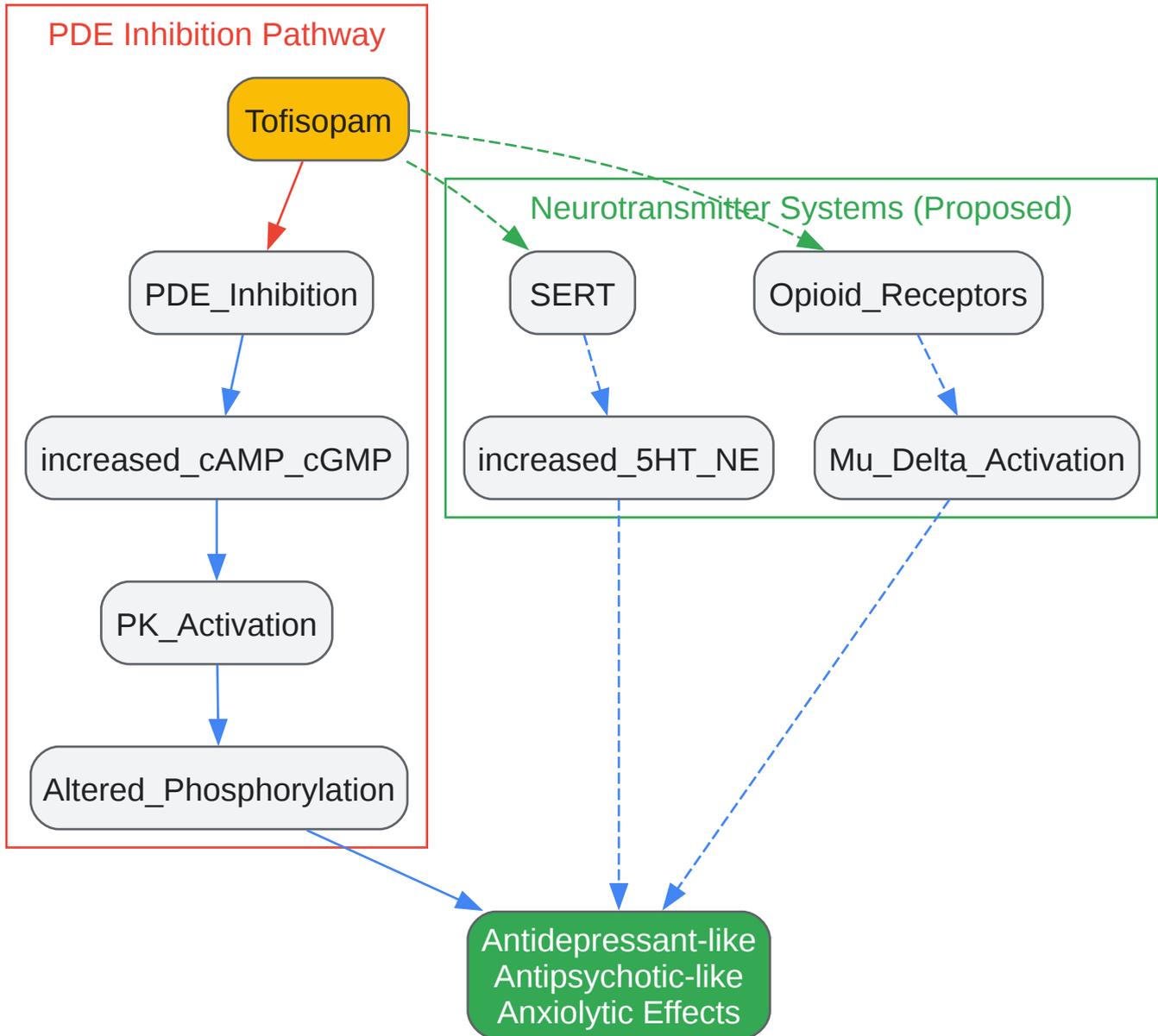
PDE Isoenzyme	IC ₅₀ Value (µM)	Primary Brain Localization
PDE-4A1	0.42 µM [1]	Widely distributed [1]
PDE-10A1	0.92 µM [1]	Striatum (highly selective) [1]
PDE-3	1.98 µM [1]	-
PDE-2A3	2.11 µM [1]	-

Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher potency.

Inhibition of these PDEs increases levels of cAMP and/or cGMP, leading to the activation of protein kinases and altered phosphorylation of downstream targets, which is believed to underlie its psychotropic effects [1]. Additionally, a 2022 study proposed that its antidepressant-like effect involves the **serotonergic, catecholaminergic, and opioidergic systems**, specifically mediated by μ - and δ -opioid receptor subtypes [2].

This multi-system mechanism can be visualized in the following pathway diagram:

Tofisopam's Multi-System Mechanism of Action



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Tofisopam's primary action is PDE inhibition (red), with proposed secondary effects on neurotransmitter systems (green).

Efficacy in Animal Models

Anxiety and Anxiolytic Specificity

While specific quantitative data from animal models of anxiety was not available in the search results, it is reported that **tofisopam** shares anxiolytic properties with classical benzodiazepines but with a critical difference: it **lacks sedative-hypnotic effects, does not impair psychomotor or intellectual performance, and has a mild cognitive stimulatory activity** [1] [3]. This suggests a favorable side effect profile compared to drugs like diazepam.

Psychosis (Negative Symptoms)

Tofisopam has shown promise in ameliorating **negative symptoms of psychosis**, such as avolition (a lack of motivation), which are poorly treated by current antipsychotics [1]. The experimental details are summarized below.

Model Aspect	Specification
Model	Dizocilpine (MK-801)-induced avolition in mice [1]
Animal	Male Albino Swiss mice (25-30 g) [1]
Procedure	Repeated administration of dizocilpine (0.2 mg/kg, i.p.) to induce prolonged immobility in forced swim test [1]
Tofisopam Tx	50 mg/kg, intraperitoneally (i.p.), administered in parallel to dizocilpine [1]
Key Outcome	Amelioration of dizocilpine-induced prolongation of immobility [1]

Depression

A 2022 study demonstrated the antidepressant-like activity of **tofisopam** in mice, outlining a clear experimental protocol and mechanistic findings [2].

Experimental Protocol:

- **Tests Used:** Tail suspension test (TST) and modified forced swimming test (mFST) [2].
- **Dosing: Tofisopam** was administered at 50 mg/kg and 100 mg/kg (intraperitoneally). A 25 mg/kg dose was ineffective [2].
- **Key Behavioral Outcomes:**
 - Significantly shortened immobility time in both TST and mFST.
 - Prolonged the duration of active behaviors (swimming and climbing) in the mFST [2].

Mechanistic Investigation: The study used pharmacological antagonists to probe the systems involved. The results are summarized below.

Pretreatment (Antagonist)	System Targeted	Effect on Tofisopam's Anti-Immobility Action
p-Chlorophenylalanine methyl ester	Serotonin (5-HT) synthesis	Abolished [2]
α -Methyl-para-tyrosine methyl ester	Catecholamine (DA, NE) synthesis	Abolished [2]
Naloxonazine	μ -opioid receptor	Abolished [2]
Naltrindole	δ -opioid receptor	Abolished [2]

Future Research and Conclusion

The accumulated preclinical data positions **tofisopam** as a compelling candidate for drug repurposing, particularly for disorders with significant negative symptoms (e.g., schizophrenia) or where conventional therapies cause problematic sedation [1]. Its unique mechanism of **combined PDE4, PDE10, and PDE2 inhibition** may provide a therapeutic synergy while avoiding the dose-limiting side effects, like emesis, associated with selective PDE4 inhibitors [1].

Future research should:

- **Confirm Clinical Translationality:** Determine if the efficacy observed in animal models holds in human populations for depression and negative symptoms of psychosis.

- **Elucidate Opioid Mechanism:** Further investigate the precise role of μ - and δ -opioid receptors in **tofisopam**'s effects, as this represents a relatively novel finding [2].
- **Explore Synergistic Effects:** Investigate the potential of combined PDE inhibition as a new strategy for developing safer and more effective psychotropic medications [1].

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